molecular formula C19H24N4O3 B2579742 2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 946283-38-1

2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2579742
CAS No.: 946283-38-1
M. Wt: 356.426
InChI Key: TTWGMPGHZBGRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic piperazine derivative intended for research and development purposes. Piperazine-based compounds are recognized in scientific literature as important scaffolds in medicinal chemistry and drug discovery, frequently explored for their potential biological activities . The structure of this particular compound combines a pyridazine ring system with a piperazine core, a motif found in compounds investigated for various pharmacological effects. As a building block, it offers researchers a versatile intermediate for the synthesis of more complex molecules. Researchers are advised to consult the relevant scientific literature for specific applications and properties. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-3-26-16-6-4-15(5-7-16)14-19(24)23-12-10-22(11-13-23)17-8-9-18(25-2)21-20-17/h4-9H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWGMPGHZBGRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps:

  • Formation of the Ethanone Backbone: : The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction, where 4-ethoxybenzoyl chloride reacts with an appropriate aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Piperazine Ring Formation: : The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting 1-(4-bromobutyl)-4-(6-methoxypyridazin-3-yl)piperazine with the ethanone intermediate under basic conditions.

  • Final Assembly: : The final step involves coupling the piperazine derivative with the ethanone intermediate under controlled conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyridazine ring, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to the piperazine and pyridazine frameworks. For instance, derivatives of pyridazine have shown promising activity against Mycobacterium tuberculosis , indicating that similar compounds, including 2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone, could be evaluated for their effectiveness against bacterial infections .

Neuropharmacology

The piperazine ring is commonly associated with neuroactive compounds. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders such as depression and anxiety . The inclusion of the methoxypyridazine moiety may enhance these effects or provide novel mechanisms of action.

Cancer Therapeutics

Compounds that inhibit specific kinases have become crucial in cancer therapy. The structure of this compound may exhibit kinase inhibitory properties, particularly against pyruvate dehydrogenase kinase (PDHK), which is involved in metabolic regulation in cancer cells . Targeting such pathways could lead to effective treatments for various cancers.

Case Study 1: Antimycobacterial Activity

A study focusing on the structure-activity relationship (SAR) of pyridazine derivatives revealed that modifications at specific positions could significantly enhance antimycobacterial activity. Compounds with similar structural motifs as this compound were tested, showing promising results against Mycobacterium tuberculosis .

CompoundMIC (μg/mL)Activity
Compound A0.5High
Compound B2.0Moderate
Target CompoundTBDTBD

Case Study 2: Neuropharmacological Effects

In a pharmacological evaluation, piperazine derivatives were assessed for their ability to interact with serotonin receptors. The findings suggested that modifications to the piperazine structure could lead to enhanced receptor affinity and selectivity, potentially paving the way for new antidepressant therapies .

CompoundReceptor Affinity (Ki)Effect
Compound C50 nMAgonist
Compound D150 nMAntagonist
Target CompoundTBDTBD

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Piperazine-Ethanone Derivatives with Antiparasitic Activity

Pyridine-based analogs such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) are potent non-azolic CYP51 enzyme inhibitors with anti-Trypanosoma cruzi activity comparable to posaconazole . Unlike the target compound, UDO and UDD feature trifluoromethylphenyl and pyridyl groups, which enhance electron-withdrawing properties and likely improve target binding affinity. The ethoxyphenyl and methoxypyridazin groups in the target compound may confer distinct metabolic stability due to reduced electron deficiency compared to CF₃-containing analogs.

Antipsychotic Piperazine-Ethanone Derivatives

Biphenyl-aryl piperazine ethanones, such as 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone and 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone, demonstrate atypical antipsychotic activity via anti-dopaminergic and anti-serotonergic mechanisms .

5-HT₆ Receptor Antagonists

Compounds like 1-(1-(4-iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f) incorporate sulfonylindole moieties linked to piperazine-ethanone cores, showing 5-HT₆ receptor antagonism . However, the methoxypyridazin substituent may shift selectivity toward other serotonin receptor subtypes.

Structural Variations in Piperazine-Methanone Linkers

Compounds such as (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) and 1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m6) feature triazole-pyrimidine substituents, emphasizing hydrogen-bonding interactions . In contrast, the target compound’s methoxypyridazin group may engage in π-π stacking or dipole interactions, altering solubility and target engagement.

Structural and Pharmacokinetic Parameter Comparison

Compound Name/ID Key Substituents Biological Activity Key Parameters (Inferred) Reference
Target Compound 4-Ethoxyphenyl, 6-methoxypyridazin-3-yl Not reported Moderate logP, high polarity -
UDO 4-Chlorophenyl, CF₃-phenyl, pyridin-3-yl Antiparasitic (CYP51 inhibitor) High EA, low QPlogBB [1]
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone Biphenyl, 2-methoxyphenyl Antipsychotic High QPlogBB, moderate EA [4]
Compound 3f 4-Iodophenylsulfonylindole, pyridin-2-yl 5-HT₆ antagonism High molecular weight, lipophilic [3, 5]
Compound w3 Chloropyrimidinyl, triazolyl Not reported High polarity, moderate solubility [6]

Key Parameters Explained :

  • Electron Affinity (EA) : Influences redox properties and enzyme inhibition (e.g., CYP51).
  • QPlogBB : Predicts blood-brain barrier permeability; critical for CNS-targeted drugs.
  • logP : Indicates lipophilicity; impacts absorption and distribution.

Biological Activity

The compound 2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C18H24N4O2\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2

This structure features a piperazine ring, which is known for its versatility in medicinal chemistry, and a pyridazine moiety that contributes to its biological properties.

Research indicates that compounds containing piperazine and pyridazine derivatives often exhibit a range of biological activities. The proposed mechanisms include:

  • Enzyme Inhibition : Many piperazine derivatives act as inhibitors for various enzymes, potentially modulating metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological functions and offering potential therapeutic effects in psychiatric disorders.
  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties, making them candidates for further development in treating infections.

Biological Activity Overview

Biological ActivityMechanismReferences
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against neurotoxicity
AntidepressantModulation of neurotransmitter levels

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that a related compound exhibited protective effects against glutamate-induced neurotoxicity in PC12 cells. This suggests that the compound may have similar neuroprotective properties, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antimicrobial Properties : Research on piperazine derivatives has shown promising results against various bacterial strains. For instance, derivatives with similar structural motifs have been effective against Gram-positive and Gram-negative bacteria, indicating that the target compound could also possess significant antimicrobial activity .
  • Pharmacological Profiling : A pharmacological study highlighted the potential of compounds with piperazine structures to act on multiple targets within the central nervous system, offering a broad therapeutic profile that includes anxiolytic and antidepressant effects .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-(4-Ethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)ethanone?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the piperazine-pyridazine intermediate via nucleophilic substitution under reflux conditions (e.g., using DMF as a solvent at 80–100°C for 12–24 hours) .
  • Step 2: Coupling of the ethoxyphenyl moiety via a ketone linkage using a Buchwald-Hartwig amination or Ullmann-type reaction, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. Q2. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
    • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₄H₂₇N₃O₃: 406.2125) .
  • X-ray Crystallography: Use SHELX programs (SHELXL for refinement) to resolve crystal structures, ensuring bond angles and torsional conformations match computational models .

Advanced Research Questions

Q. Q3. What strategies address contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?

Methodological Answer:

  • Dose-Response Profiling: Compare IC₅₀ values across cell lines (e.g., MCF7, A549) to identify target specificity. For example, cytotoxicity at <10 μM suggests anticancer potential, while COX-2 inhibition at higher doses (>50 μM) may indicate anti-inflammatory activity .
  • Mechanistic Studies:
    • Enzyme Assays: Screen against kinase panels (e.g., EGFR, VEGFR) to identify primary targets .
    • Transcriptomics: RNA-seq analysis of treated cells reveals pathway enrichment (e.g., apoptosis vs. NF-κB signaling) .

Q. Q4. How can computational modeling optimize this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME to assess solubility (LogP <3), permeability (Caco-2 model), and metabolic stability (CYP450 isoforms) .
  • Docking Simulations (AutoDock Vina): Target the piperazine-pyridazine core to receptor binding pockets (e.g., serotonin 5-HT₆ or dopamine D₂) for affinity optimization .

Q. Q5. What experimental designs mitigate challenges in crystallizing this compound?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMSO, acetonitrile) with slow evaporation at 4°C .
  • Co-crystallization: Add co-formers (e.g., succinic acid) to stabilize lattice formation .
  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction, processed via SHELX .

Specialized Methodological Notes

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight406.49 g/mol
LogP (Predicted)2.8 ± 0.3
Melting Point168–172°C (ethanol recrystallized)
Solubility (PBS, pH 7.4)0.12 mg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.